3,5-Diformyl-2-isopropoxyphenylboronic acid

Descripción

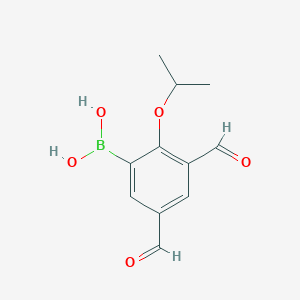

3,5-Diformyl-2-isopropoxyphenylboronic acid (CAS 1072951-68-8) is a multifunctional boronic acid derivative with the molecular formula C₁₁H₁₃BO₅ and a molecular weight of 236.03 g/mol . Its structure features two aldehyde groups at the 3- and 5-positions of the benzene ring, a boronic acid group at the 2-position, and an isopropoxy substituent . This compound is utilized in advanced applications such as biomedical research, self-healing materials, and covalent organic framework (COF) synthesis due to its dual aldehyde functionality and boronic acid reactivity .

Propiedades

IUPAC Name |

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOPIAFLPHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584902 | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-68-8 | |

| Record name | B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

Boronic acids are known to form reversible covalent bonds with hydroxyl groups present in biological targets. This interaction can lead to changes in the activity of the target, potentially influencing biological processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.

Análisis Bioquímico

Biochemical Properties

3,5-Diformyl-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the activation of DNA cross-linking agents. This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in the design of enzyme inhibitors and sensors. The interactions of this compound with biomolecules are primarily based on its ability to form stable complexes, thereby influencing the activity and function of these molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Additionally, this compound may affect cellular processes by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound forms covalent bonds with the active sites of enzymes, thereby inhibiting their activity. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical or cellular changes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic intermediates. These interactions highlight the potential of this compound to modulate cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments and interact with specific biomolecules. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.

Actividad Biológica

3,5-Diformyl-2-isopropoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features:

- Functional Groups : Two formyl groups (-CHO) and one boronic acid group (-B(OH)_2) attached to a phenyl ring.

- Molecular Formula : C12H15B O4

- CAS Number : 480424-62-2

The presence of the boronic acid moiety allows for unique interactions with biomolecules, particularly through reversible covalent bonding with diols, which is critical in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related phenylboronic acids have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism is believed to involve inhibition of essential enzymatic pathways by binding to target proteins through the boronic acid group.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of biofilm formation and bacterial adhesion |

| Candida albicans | 16 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

The biological activity of this compound can be attributed to:

- Boronic Acid Interactions : The boronic acid functionality allows for reversible binding with cis-diol-containing molecules, enhancing selectivity towards certain biological targets.

- Formyl Groups : These groups may participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity.

Study on Antimicrobial Activity

A recent study explored the antimicrobial efficacy of various phenylboronic acids, including derivatives of this compound. The results indicated that these compounds could effectively inhibit biofilm formation in both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains of Staphylococcus aureus. The study utilized confocal microscopy to visualize biofilm structure changes upon treatment with the compound.

"The compound significantly reduced biofilm mass by over 50% compared to untreated controls" .

Application in Drug Delivery Systems

Another application highlighted the use of this compound in dynamic covalent hydrogels for drug delivery. These hydrogels utilize the compound's ability to form boronic esters with carbohydrates on cell surfaces, allowing for targeted drug release based on pH changes. This feature is particularly useful in cancer therapies where localized drug delivery is crucial.

Aplicaciones Científicas De Investigación

Organic Synthesis

Oxime Click Chemistry

One of the primary applications of 3,5-diformyl-2-isopropoxyphenylboronic acid is in oxime click chemistry. This reaction is characterized by its efficiency and high yield, making it suitable for synthesizing functionalized materials. The compound can form stable oxime bonds with various amines, enabling the creation of complex molecular architectures that are useful in drug discovery and development .

Covalent Organic Frameworks (COFs)

The compound serves as a bridging ligand in the formation of covalent organic frameworks. These frameworks are utilized in self-healing materials and drug delivery systems due to their tunable porosity and chemical functionality. The dynamic covalent bonds formed using this compound enhance the stability and functionality of COFs .

Biochemical Applications

Protein Interactions

In biochemical contexts, this compound has shown potential in modulating protein interactions. It can act as a cross-linking agent for proteins, facilitating studies on protein structure and function. This property is particularly useful in Western blotting and protein purification techniques .

Cellular Effects

The compound influences cellular processes by interacting with specific biomolecules. It has been observed to affect cell signaling pathways and gene expression, making it a valuable tool for studying metabolic pathways and cellular responses in various biological systems .

Material Science

Self-Healing Polymers

Research has demonstrated that derivatives of this compound can be incorporated into self-healing polymers. For instance, a polymer developed using this compound exhibited remarkable stretchability (up to 4200%) and self-healing capabilities within minutes at room temperature. Such materials are promising for applications in flexible electronics and protective coatings .

Hydrogels for Cell Capture

Dynamic covalent hydrogels formed from this compound allow for triggered cell capture and release based on pH changes. This property is particularly beneficial in biomedical applications such as targeted drug delivery and tissue engineering .

Case Studies

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3,5-diformyl-2-isopropoxyphenylboronic acid:

Key Differences and Implications

Commercial and Research Relevance

- Demand Trends : this compound (annual sales: 181 bottles) outperforms its propoxy analogue (112 bottles), likely due to its superior stability in biomedical applications .

- Purity and Availability : The isopropoxy derivative is sold at >95% purity by major suppliers like Aladdin and Sigma-Aldrich, while the propoxy variant faces longer shipping delays (1–2 weeks vs. 4–5 days) .

Métodos De Preparación

Introduction of the Isopropoxy Group

The isopropoxy substituent is generally introduced via nucleophilic aromatic substitution or etherification of a suitable phenol precursor:

- Starting from 2-hydroxyphenylboronic acid or its derivatives, the hydroxyl group is alkylated using isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., K2CO3 in acetone or DMF) to yield 2-isopropoxyphenylboronic acid intermediates.

Installation of the Boronic Acid Group

Boronic acid groups are commonly introduced by:

Borylation of aryl halides: Using palladium-catalyzed Miyaura borylation, where an aryl bromide or iodide precursor is reacted with bis(pinacolato)diboron under Pd catalysis to form the boronate ester, which is then hydrolyzed to the boronic acid.

Lithiation and quenching: Directed ortho-lithiation of the aromatic ring followed by reaction with trialkyl borates (e.g., triisopropyl borate) and subsequent acidic workup to yield the boronic acid.

Selective Formylation at 3,5-Positions

The introduction of two formyl groups at the 3 and 5 positions is achieved by:

Vilsmeier-Haack formylation: Treatment of the 2-isopropoxyphenylboronic acid intermediate with a Vilsmeier reagent (formed from DMF and POCl3) under controlled temperature conditions selectively introduces aldehyde groups at the 3 and 5 positions due to the directing effects of the isopropoxy substituent.

Alternative formylation methods may include Reimer-Tiemann or Duff reactions, but Vilsmeier-Haack is preferred for better regioselectivity and yield.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Etherification | 2-hydroxyphenylboronic acid + isopropyl bromide, K2CO3, acetone, reflux | 2-isopropoxyphenylboronic acid | High yield, mild conditions |

| 2. Borylation (if starting from halogenated intermediate) | Aryl bromide + bis(pinacolato)diboron, Pd catalyst, base, solvent (e.g., dioxane), 80-100°C | Boronate ester intermediate | Followed by acidic hydrolysis |

| 3. Formylation | Vilsmeier reagent (DMF + POCl3), 0-5°C to room temp | This compound | Controlled addition to avoid overreaction |

Research Findings and Optimization

Yields: Reported yields for similar boronic acid derivatives with formyl groups range from 60% to 85% depending on purification and reaction scale.

Solvent Choice: Polar aprotic solvents such as DMF or dioxane are preferred for borylation and formylation steps to enhance solubility and reaction rates.

Temperature Control: Low temperatures during formylation prevent side reactions and decomposition of sensitive boronic acid groups.

Purification: Crystallization and column chromatography are used to isolate the pure compound, with recrystallization from ethanol or ethyl acetate commonly employed.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Etherification + Vilsmeier formylation | 2-hydroxyphenylboronic acid | Isopropyl bromide, K2CO3, DMF, POCl3 | Reflux for etherification; 0-5°C for formylation | High regioselectivity, moderate to high yield | Multi-step, requires careful temperature control |

| Miyaura borylation + Formylation | 2-isopropoxyaryl bromide | Bis(pinacolato)diboron, Pd catalyst, DMF, POCl3 | 80-100°C for borylation; 0-5°C for formylation | Efficient borylation, scalable | Requires Pd catalyst, sensitive to moisture |

| Lithiation + Borate quench + Formylation | 2-isopropoxyphenyl precursor | n-BuLi, triisopropyl borate, DMF, POCl3 | -78°C lithiation; 0-5°C formylation | Direct boronic acid formation | Requires low temperature, air/moisture sensitive |

Q & A

Q. What are the key considerations for synthesizing 3,5-diformyl-2-isopropoxyphenylboronic acid, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. First, introduce the isopropoxy group via nucleophilic substitution (e.g., reacting 2-hydroxy-phenylboronic acid with isopropyl bromide under basic conditions). Subsequent formylation at the 3- and 5-positions can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) . Key challenges include:

- Boronic acid stability : Use anhydrous solvents and inert atmosphere to prevent protodeboronation.

- Selective formylation : Steric hindrance from the isopropoxy group may require elevated temperatures (80–100°C) and extended reaction times.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Common Byproducts |

|---|---|---|---|

| Isopropoxy introduction | Isopropyl bromide, K₂CO₃, DMF, 60°C, 12h | 75 | Unreacted phenol (10%) |

| Formylation | POCl₃/DMF, 90°C, 24h | 58 | Monoformylated product (22%) |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Look for peaks corresponding to formyl protons (δ 9.8–10.2 ppm) and boronic acid (δ 8.1–8.5 ppm, broad). The isopropoxy group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 4.5–4.7 ppm (CH) .

- FT-IR : Confirm boronic acid (B–O stretch at 1340–1310 cm⁻¹) and formyl groups (C=O stretch at 1680–1720 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect hydrolyzed products.

Q. What are optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at 0–6°C under inert gas (argon) in amber vials to mitigate:

- Hydrolysis : Boronic acids degrade in humid environments; use molecular sieves in storage containers .

- Oxidation : Formyl groups are susceptible to air oxidation; add antioxidants like BHT (0.1% w/w) if compatible with downstream applications.

Advanced Research Questions

Q. How does the steric bulk of the isopropoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The isopropoxy group at the ortho position creates steric hindrance, slowing transmetallation steps. To optimize coupling efficiency:

- Catalyst selection : Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates .

- Solvent effects : Higher-polarity solvents (e.g., dioxane/water) improve solubility but may require longer reaction times (24–48h).

- Data Contradiction Analysis :

- Low yields (<40%) in toluene vs. 65% in dioxane/water suggest solvent polarity impacts substrate solubility and catalyst activity.

Q. What strategies resolve competing reaction pathways when using this compound in multi-component condensations (e.g., imine formation vs. boronate esterification)?

- Methodological Answer : Control pH and temperature to favor desired pathways:

- Imine formation : Conduct reactions in anhydrous MeOH at pH 7–8 (amine additives) and 25°C.

- Boronate esterification : Use acidic conditions (pH 4–5, AcOH) and elevated temperatures (50°C).

- Analytical validation : Monitor reaction progress via in-situ ¹¹B NMR to track boronate ester formation (δ 18–22 ppm) vs. imine intermediates (δ 8–9 ppm in ¹H NMR).

Q. How can computational modeling predict regioselectivity in further functionalization of the formyl groups?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying electron-deficient formyl carbons prone to nucleophilic attack.

- Compare activation energies for reactions at C3 vs. C5 positions, which may differ due to steric effects from the isopropoxy group.

- Validate predictions experimentally using competitive kinetic studies (e.g., tracking product ratios via GC-MS).

Data Contradictions and Troubleshooting

- Unexpected low yields in formylation : May arise from incomplete activation of DMF in Vilsmeier-Haack reactions. Pre-activate DMF with POCl₃ at 0°C for 1h before adding the substrate .

- Inconsistent ¹¹B NMR signals : Ensure samples are free of moisture, as hydrolyzed boronic acids produce broad, shifted peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.